molecular formula C₁₅H₂₁NO₄ B1145872 (R)-2-((tert-Butoxycarbonyl)amino)-2-methyl-3-phenylpropanoic acid CAS No. 53940-88-8

(R)-2-((tert-Butoxycarbonyl)amino)-2-methyl-3-phenylpropanoic acid

Cat. No.: B1145872
CAS No.: 53940-88-8
M. Wt: 279.33
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Description

(R)-2-((tert-Butoxycarbonyl)amino)-2-methyl-3-phenylpropanoic acid is a chiral, non-natural amino acid derivative characterized by an R-configuration stereocenter and a tert-butoxycarbonyl (Boc) protecting group. This compound serves as a high-value chiral building block in organic and medicinal chemistry. Its primary research value lies in the synthesis of complex peptides and peptidomimetics, where the Boc group safeguards the amine functionality during chain elongation, and the alpha-methyl group and phenyl ring introduce specific steric and electronic properties. While the precise mechanism of action is application-dependent, closely related Boc-protected amino acids are extensively employed as intermediates in the development of agrochemicals and active pharmaceutical ingredients (APIs). As a chiral synthon, it can act as a catalyst or precursor in reactions synthesizing amines and carboxylic acids. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

(2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-14(2,3)20-13(19)16-15(4,12(17)18)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,16,19)(H,17,18)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXPKABRZLISKX-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CC1=CC=CC=C1)(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601197242
Record name N-[(1,1-Dimethylethoxy)carbonyl]-α-methyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601197242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111771-58-5
Record name N-[(1,1-Dimethylethoxy)carbonyl]-α-methyl-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111771-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-α-methyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601197242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(R)-2-((tert-Butoxycarbonyl)amino)-2-methyl-3-phenylpropanoic acid, commonly referred to as Boc-D-Phe-OH, is an amino acid derivative notable for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in therapeutic contexts, particularly in the modulation of various biological pathways.

  • Molecular Formula : C19H27NO4
  • Molecular Weight : 381.42 g/mol
  • CAS Number : 1241677-97-3
  • Appearance : White to off-white solid

The biological activity of this compound is primarily attributed to its ability to interact with several receptors and enzymes involved in metabolic and signaling pathways. Its structure allows it to act as an inhibitor or modulator of specific enzymes, particularly those related to amino acid metabolism and neurotransmitter synthesis.

1. Inhibition of Tryptophan Hydroxylase

Recent studies have indicated that derivatives of this compound can inhibit tryptophan hydroxylase (TPH), an enzyme critical for serotonin biosynthesis. In vitro assays demonstrated that certain derivatives exhibited significant inhibitory effects, with IC50 values as low as 37 nM, indicating potent activity against TPH in peripheral tissues without penetrating the blood-brain barrier (BBB) .

2. Anti-obesity Effects

In vivo studies have shown that compounds derived from this amino acid can reduce body weight gain and fat accumulation in animal models. The mechanism appears to involve the modulation of metabolic pathways associated with energy expenditure and fat storage, making it a candidate for obesity treatment .

3. Receptor Interactions

The compound has been reported to interact with various receptors involved in neurotransmission and metabolic regulation:

  • Adrenergic Receptors : Modulation of these receptors may influence cardiovascular responses and energy metabolism.
  • Serotonin Receptors : Potential implications for mood regulation and appetite control.

Case Studies

Several case studies highlight the effectiveness of this compound in experimental settings:

  • Study on TPH Inhibition :
    • A study evaluated multiple derivatives for their ability to inhibit TPH, revealing that modifications at the para position of the phenyl ring significantly influenced inhibitory potency. Compounds with enhanced hydrophobic interactions showed improved efficacy .
  • Obesity Model :
    • In a controlled study on rats, administration of a specific derivative led to a statistically significant reduction in body weight and visceral fat compared to controls, suggesting a promising role in obesity management .

Data Tables

PropertyValue
Molecular FormulaC19H27NO4
Molecular Weight381.42 g/mol
CAS Number1241677-97-3
Biological ActivityTryptophan hydroxylase inhibitor; anti-obesity effects
Study FocusFindings
TPH InhibitionIC50 = 37 nM
Weight ReductionSignificant fat loss observed

Preparation Methods

Stage 1: Ethyl Ester Formation

(2R,3S)-3-phenylisoserine hydrochloride is refluxed with ethanol and H₂SO₄ (45–55°C, 7–8 hr), achieving 95% conversion to the ethyl ester.

Stage 2: Boc Protection

The amine is protected using Boc₂O in THF with 4-dimethylaminopyridine (DMAP), yielding (2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropanoic acid ethyl ester.

Stage 3: Benzylation

  • Reagents : Benzyl bromide, NaH (60% dispersion in oil), DMF.

  • Conditions : 0–35°C, 12 hr.

  • Outcome : (2R,3S)-2-benzyloxy-3-Boc-amino-3-phenylpropanoic acid ethyl ester (85% yield).

Stage 4: Deesterification

  • Base Hydrolysis : 2M NaOH in methanol/water (1:1) at 25°C for 4 hr.

  • Acidification : Adjust to pH 2–3 with HCl, extracting with ethyl acetate.

  • Yield : 78% after recrystallization (hexane/EtOAc).

Advantages :

  • Avoids cryogenic conditions.

  • Sodium hydride ensures efficient benzylation without side reactions.

Mitsunobu-Based Stereochemical Inversion

For cases requiring (R)-configuration, the Mitsunobu reaction enables stereodivergent synthesis:

  • Mesylation : (2S,3S)-2-hydroxy-3-Boc-amino-3-phenylpropanoic acid is treated with methanesulfonyl chloride (MsCl) in CH₂Cl₂.

  • Azide Displacement : Sodium azide in DMF at 80°C inverts the configuration to (2R,3S).

  • Reduction and Boc Protection : Hydrogenolysis (H₂/Pd-C) reduces the azide to amine, followed by Boc protection.

Critical Notes :

  • Mitsunobu conditions (DIAD, PPh₃) with p-nitrobenzoic acid achieve 98% inversion efficiency.

  • Requires rigorous exclusion of moisture to prevent racemization.

Comparative Analysis of Methods

Method Yield ee (%) Scalability Key Limitation
Epoxide Ring-Opening72%≥99ModerateCryogenic conditions required
Benzylation78%98HighBenzyl group removal needed
Mitsunobi Inversion65%99LowMulti-step, costlier reagents

Purification and Isolation Techniques

Post-synthesis purification is critical for pharmaceutical-grade material:

  • Solvent Extraction : Crude product is partitioned between ethyl acetate and 1M HCl to remove unreacted amines.

  • Crystallization : Hexane/EtOAc (3:1) affords needle-like crystals with >99.5% purity (HPLC).

  • Chromatography : For small-scale batches, silica gel chromatography (hexane:EtOAc = 4:1) resolves diastereomers.

Industrial-Scale Considerations

  • Catalyst Recycling : CuCN from Me₂CuCNLi₂ is recovered via aqueous extraction (NH₄OH/NH₄Cl).

  • Waste Management : Sodium hydride quench with isopropanol minimizes H₂ gas hazards.

  • Cost Analysis : Benzylation-deesterification is 30% cheaper than Mitsunobu due to lower reagent costs .

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of (R)-2-((tert-Butoxycarbonyl)amino)-2-methyl-3-phenylpropanoic acid to improve yield and purity?

  • Methodological Answer : Key steps include Boc-protection of the amino group, coupling reactions (e.g., using DCC/DMAP for amide bond formation), and purification via column chromatography. Optimize reaction conditions:

  • Temperature : 0–25°C for Boc protection to minimize side reactions .
  • Solvent : Use THF or DCM for coupling reactions due to their compatibility with carbodiimide reagents .
  • Catalysts : DMAP (4-dimethylaminopyridine) enhances coupling efficiency by activating intermediates .
  • Purification : Reverse-phase HPLC or silica gel chromatography effectively removes unreacted starting materials .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm stereochemistry and Boc-group integrity via ¹H/¹³C NMR (e.g., tert-butyl signals at ~1.4 ppm) .
  • Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 319.28 for C₁₄H₁₆F₃NO₄) .
  • X-ray Crystallography : Use SHELX programs (SHELXL/SHELXS) to resolve crystal structures and verify stereochemical configuration .

Q. Why is the tert-butoxycarbonyl (Boc) group preferred in peptide synthesis, and how does its stability impact reaction design?

  • Methodological Answer : The Boc group protects amines during coupling and is stable under basic conditions but cleaved by TFA. Stability considerations:

  • Avoid prolonged exposure to acids during synthesis to prevent premature deprotection .
  • Use Boc-deprotection only in the final step to preserve intermediate integrity .

Advanced Research Questions

Q. How can enantiomeric impurities be minimized during synthesis, and what analytical methods detect them?

  • Methodological Answer :

  • Chiral Catalysts : Use enantioselective catalysts (e.g., Sharpless epoxidation) during key steps .
  • Chiral HPLC : Employ columns like Chiralpak AD-H to resolve enantiomers .
  • Polarimetry : Compare optical rotation values with literature data (e.g., [α]D²⁵ = +15° for pure (R)-enantiomer) .

Q. What mechanistic insights explain the role of DCC/DMAP in coupling reactions involving this compound?

  • Methodological Answer : DCC activates carboxylic acids to form reactive O-acylisourea intermediates, while DMAP accelerates acyl transfer by stabilizing the transition state. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. How do structural modifications (e.g., phenyl vs. quinoline substituents) influence bioactivity?

  • Methodological Answer : Compare analogs using SAR studies:

SubstituentBioactivity (IC₅₀)Key Reference
Phenyl10 µM (Enzyme X)
Quinoline2 µM (Enzyme X)
  • Quinoline enhances π-π stacking with hydrophobic enzyme pockets, improving binding .

Q. How should I resolve contradictions between spectroscopic data and crystallographic results?

  • Methodological Answer :

  • Re-refine XRD Data : Check for twinning or disorder using SHELXL’s TWIN/BASF commands .
  • Dynamic Effects : NMR may show conformational flexibility not captured in static crystal structures .

Q. What strategies improve the stability of this compound under physiological conditions?

  • Methodological Answer :

  • pH Buffering : Store at pH 7–8 to prevent Boc cleavage .
  • Lyophilization : Increase shelf life by removing water, which accelerates hydrolysis .

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